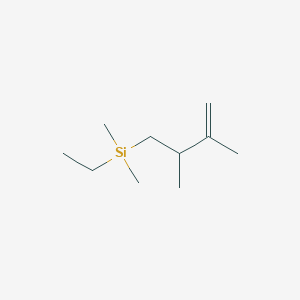
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is an organosilicon compound with a unique structure that combines a silicon atom with an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane typically involves the reaction of 2,3-dimethylbut-3-en-1-ol with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-Dimethylbut-3-en-1-ol+EthyldimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce simpler silane derivatives.
Applications De Recherche Scientifique
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Silanols: Oxidation of the silicon atom leads to the formation of silanols, which can further react to form siloxanes.
Substitution Reactions: The silicon atom can undergo substitution reactions, leading to the formation of new organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3,3-dimethylbut-1-ene: This compound has a similar structure but lacks the silicon atom.
3,3-Dimethyl-1-butene: Another similar compound that does not contain silicon.
2,3-Dimethyl-1-butene: Similar in structure but differs in the position of the double bond.
Uniqueness
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical properties. The silicon atom allows for the formation of stable bonds with various elements, making the compound versatile in chemical synthesis and industrial applications.
Propriétés
Numéro CAS |
64406-99-1 |
|---|---|
Formule moléculaire |
C10H22Si |
Poids moléculaire |
170.37 g/mol |
Nom IUPAC |
2,3-dimethylbut-3-enyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C10H22Si/c1-7-11(5,6)8-10(4)9(2)3/h10H,2,7-8H2,1,3-6H3 |
Clé InChI |
OYRZPTPLRVRGQV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(C)CC(C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


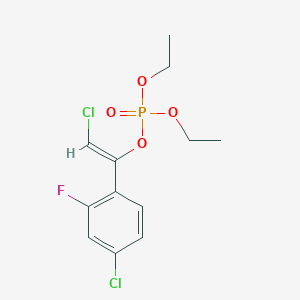
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)

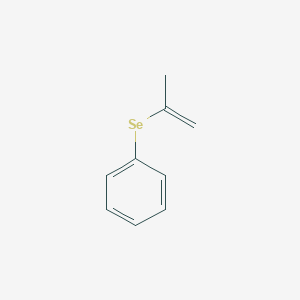
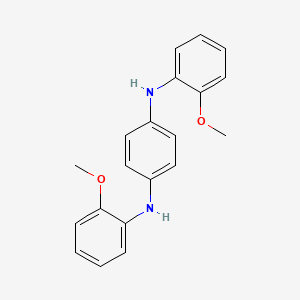



![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
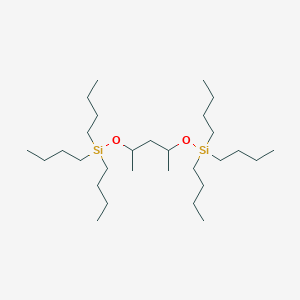
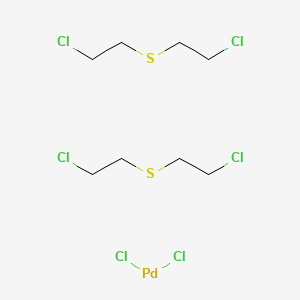
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

